molecular formula C18H26BN3O4 B12094056 tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B12094056
M. Wt: 359.2 g/mol
InChI Key: SJPILHQNODQPAB-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a boron-containing heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is distinguished by the presence of a tert-butyl carbamate group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 5-position. The compound’s molecular formula is C₁₈H₂₆BN₃O₄, with a molecular weight of 359.23 g/mol, and it is reported to have a purity of ≥97% . Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl systems in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-11-13-9-12(19-25-17(5,6)18(7,8)26-19)10-20-14(13)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3

InChI Key

SJPILHQNODQPAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction, typically using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially modifying its electronic properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with aryl halides or vinyl halides under basic conditions (e.g., K2CO3).

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its reactivity and stability. The boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Pharmaceutical Research

Research indicates that compounds derived from tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exhibit significant biological activity. These compounds may act as enzyme inhibitors or modulators of receptor activity. The interaction between the boronate ester group and active sites on enzymes can lead to inhibition or alteration of enzymatic pathways .

Enzyme Inhibition Studies

Studies have shown that the compound can inhibit specific enzymes by interacting with their active sites. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are often employed to elucidate binding affinities and mechanisms of action .

Case Study 1: Enzyme Interaction

In a study focusing on enzyme inhibition, this compound was tested against various enzymes. The results indicated potent inhibitory effects against certain targets relevant to disease pathways .

Case Study 2: Synthesis Optimization

Another research effort optimized the synthesis route for this compound to enhance yield and reduce reaction time. The introduction of microwave-assisted synthesis techniques significantly improved efficiency while maintaining high purity levels .

Mechanism of Action

The mechanism of action of compounds derived from tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate often involves the inhibition of specific enzymes or receptors. The boronate ester group can interact with active sites of enzymes, while the pyrazolo[3,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 2096995-71-8)

  • Core Structure : Pyrazolo[3,4-c]pyridine (isomeric to the target compound’s [3,4-b]pyridine).
  • Molecular Weight : 359.23 g/mol (identical to the target compound).
  • Applications : Like the target compound, it serves as a boronate ester precursor for cross-coupling reactions .

tert-Butyl 3-ethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 173)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with an extended aromatic system.
  • Molecular Weight : 555.31 g/mol.
  • Key Features : Incorporates a phenyl-boronate ester and a pyridinylmethylcarbamate group.
  • Synthesis : Prepared via Pd-catalyzed borylation, yielding a semi-solid product contaminated with residual bis(pinacolato)diboron .
  • Comparison : Higher molecular complexity and lower purity (crude form) compared to the target compound’s well-defined structure and high purity (97%) .

Functional Analogues with Boronate Esters

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

  • Core Structure : Simple pyrazole ring.
  • Key Features : Lacks the fused pyridine system, reducing conjugation and steric bulk.

(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (CAS 877399-31-0)

  • Structure : Free boronic acid (unprotected) instead of a boronate ester.
  • Reactivity : More prone to protodeboronation under acidic/basic conditions compared to the stable pinacol boronate ester in the target compound .

Analogues with Varied Protecting Groups

tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (Compound 5m)

  • Core Structure : Pyrazole-piperidine hybrid without boron.
  • Molecular Weight: Not explicitly reported but estimated >400 g/mol.
  • Comparison : Lacks the boronate ester’s cross-coupling utility but demonstrates the versatility of tert-butyl carbamates in stabilizing sensitive heterocycles during synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Molecular Weight (g/mol) Purity Key Functional Group Application
Target Compound Pyrazolo[3,4-b]pyridine 359.23 ≥97% Pinacol boronate ester Suzuki coupling, medicinal chemistry
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Pyrazolo[3,4-c]pyridine 359.23 ≥97% Pinacol boronate ester Cross-coupling reactions
Compound 173 Pyrazolo[1,5-a]pyrimidine 555.31 Crude Phenyl-boronate ester Pd-catalyzed borylation
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pyrazole 309.21 Not reported Pinacol boronate ester Suzuki couplings

Biological Activity

The compound tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C19H27BN2O4
  • Molecular Weight : 358.25 g/mol
  • CAS Number : 2748014-82-4

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities:

  • Anticancer Activity : Pyrazolo[3,4-b]pyridines have been identified as potential inhibitors of various kinases associated with cancer progression. For instance, they have shown promise in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation related to cancer growth .
  • Anti-inflammatory Effects : Certain derivatives have been reported to act as phosphodiesterase 4 (PDE4) inhibitors. This inhibition can lead to reduced inflammation and is beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Neuroprotective Properties : Compounds from this class have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. They may modulate pathways involved in neuroinflammation and neuronal survival .
  • Cardiovascular Effects : Some studies suggest that these compounds can act as vasodilators and may have applications in treating cardiovascular diseases .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
  • Receptor Modulation : It may interact with adenosine receptors or other G-protein coupled receptors (GPCRs), influencing various physiological responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-b]pyridines:

StudyFindings
Cheng et al. (2022)Demonstrated that pyrazolo[3,4-b]pyridine derivatives inhibit TRKA with significant potency .
BioRxiv Preprint (2023)Reported on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines showing activity against gastrointestinal diseases and neurodegenerative disorders .
RSC Advances (2017)Highlighted a wide range of biological activities including analgesic and antimicrobial properties associated with pyrazolo[3,4-b]pyridines .

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